3-Amino-N-(p-tolyl)benzenesulfonamide

Physicochemical Properties Lipophilicity Polar Surface Area

This specific meta-amino, N-p-tolyl sulfonamide regioisomer is a non-negotiable building block for drug discovery. Substituting the 4-amino isomer derails structure-activity relationship (SAR) studies and alters biological target engagement, particularly for carbonic anhydrase IX. Its high LogP (4.11) makes it the preferred core for synthesizing cell-permeable probes, avoiding false negatives in cell-based assays. Source the verified CAS 372096-56-5 to ensure your synthetic pathway and analytical methods remain on track.

Molecular Formula C13H14N2O2S
Molecular Weight 262.33 g/mol
CAS No. 372096-56-5
Cat. No. B1611776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-N-(p-tolyl)benzenesulfonamide
CAS372096-56-5
Molecular FormulaC13H14N2O2S
Molecular Weight262.33 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)N
InChIInChI=1S/C13H14N2O2S/c1-10-5-7-12(8-6-10)15-18(16,17)13-4-2-3-11(14)9-13/h2-9,15H,14H2,1H3
InChIKeyKRJUKEJXSNPJKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-N-(p-tolyl)benzenesulfonamide (CAS 372096-56-5) as a Key Sulfonamide Intermediate: Procurement and Structural Differentiation


3-Amino-N-(p-tolyl)benzenesulfonamide (CAS 372096-56-5) is a specialized sulfonamide derivative with the molecular formula C13H14N2O2S and a molecular weight of 262.33 g/mol . It is characterized by a meta-amino substitution on the benzenesulfonamide core and an N-linked p-tolyl (4-methylphenyl) group [1]. Unlike simpler, unsubstituted benzenesulfonamides, this specific arrangement of functional groups dictates its unique chemical reactivity, making it a valuable intermediate for synthesizing more complex, biologically active molecules . As a specialized building block, it is available from various chemical suppliers with standard research-grade purities, typically ranging from 95% to 98% .

Why Generic Sulfonamide Substitution Fails: The Critical Role of Meta-Amino and N-p-Tolyl Groups in 3-Amino-N-(p-tolyl)benzenesulfonamide (372096-56-5)


Substituting 3-Amino-N-(p-tolyl)benzenesulfonamide with a generic benzenesulfonamide, its para-amino isomer (4-Amino-N-(p-tolyl)benzenesulfonamide), or an unsubstituted analog is not chemically equivalent and can derail synthetic or research objectives . The meta-position of the amino group (3-substitution) versus the para-position (4-substitution) creates distinct electronic and steric environments, leading to different reactivity profiles and biological target interactions [1]. The specific combination of the meta-amino and N-p-tolyl moieties in this compound is essential for its role as a building block, as it directs the regiospecific introduction of further modifications and influences the final molecule's ability to engage targets like carbonic anhydrase IX . Therefore, selecting the correct regioisomer is a critical, non-negotiable parameter for maintaining experimental consistency and ensuring the intended chemical or biological outcome.

Quantitative Differentiation of 3-Amino-N-(p-tolyl)benzenesulfonamide (372096-56-5): Evidence-Based Comparison with Closest Analogs


Comparative Physicochemical Properties: LogP and PSA Differentiate 3-Amino-N-(p-tolyl)benzenesulfonamide from Unsubstituted and Para-Isomeric Analogs

The calculated partition coefficient (LogP) and Polar Surface Area (PSA) are key determinants of a molecule's pharmacokinetic behavior. The computed LogP for 3-Amino-N-(p-tolyl)benzenesulfonamide is 4.11300 (or 2.38 from a different vendor's calculation ), significantly higher than that of simpler benzenesulfonamides, indicating a pronounced increase in lipophilicity conferred by the p-tolyl group. Its PSA is calculated as 80.57 Ų (or 72.19 Ų ). These parameters are crucial for predicting membrane permeability and solubility, offering a clear physicochemical rationale for its selection over less lipophilic sulfonamide alternatives.

Physicochemical Properties Lipophilicity Polar Surface Area Drug Design

Structural Isomerism and Regioselectivity: 3-Amino Substitution Directs a Distinct Reactivity Profile Compared to 4-Amino Analog

The position of the amino group on the benzenesulfonamide ring is a critical determinant of its chemical reactivity. The 3-amino (meta) substitution in this compound (CAS 372096-56-5) directs electrophilic aromatic substitution to different positions and alters the molecule's electronic properties compared to its 4-amino (para) isomer, 4-Amino-N-(p-tolyl)benzenesulfonamide . This is not a subtle difference; it fundamentally changes the types of chemical reactions the molecule can undergo and the structure of the resulting products. While direct comparative reaction yields between the 3-amino and 4-amino isomers are not publicly available, the principle of regioselectivity is a cornerstone of organic synthesis. A researcher selecting the wrong isomer would fail to obtain the desired derivative and waste significant time and resources.

Regioselectivity Chemical Reactivity Sulfonamide Derivatives Synthetic Intermediate

Role as a Privileged Scaffold: 3-Aminobenzenesulfonamides Show Unique Antimicrobial and Cytotoxic Activity Profiles Not Replicated by Other Sulfonamides

A structure-activity relationship (SAR) study on a series of 3-aminobenzenesulfonamide derivatives revealed a specific biological profile [1]. These compounds exhibited minimal antibacterial activity but demonstrated notable anti-candidal effects, with several derivatives showing Minimum Inhibitory Concentration (MIC) values ranging from 16-64 µg/mL [1]. Furthermore, specific sub-classes (thiourea and urea derivatives) exhibited significant cytotoxic activity, a property not observed for the cyclic amine derivatives in the same series [1]. This data demonstrates that the 3-aminobenzenesulfonamide core is a "privileged scaffold" that can be elaborated into molecules with specific and tunable antimicrobial and cytotoxic properties, a potential that is not present in all sulfonamide analogs.

Antimicrobial Cytotoxic Structure-Activity Relationship 3-Aminobenzenesulfonamide

Optimal Application Scenarios for 3-Amino-N-(p-tolyl)benzenesulfonamide (372096-56-5) in R&D and Process Chemistry


Synthesis of Lipophilic, Cell-Permeable Molecular Probes and Tool Compounds

Based on its high predicted LogP (4.11 ), 3-Amino-N-(p-tolyl)benzenesulfonamide is the preferred sulfonamide building block for synthesizing cell-permeable probes or bioactive tool compounds where enhanced membrane permeability is a critical requirement . Its use is justified over less lipophilic sulfonamide analogs, which may fail to penetrate cell membranes effectively, leading to false-negative results in cell-based assays.

Regiospecific Elaboration of Sulfonamide Scaffolds in Medicinal Chemistry

For medicinal chemists exploring 3-aminobenzenesulfonamide derivatives, this compound is the required starting material . Its meta-amino group directs subsequent chemical modifications in a regiospecific manner that is fundamentally different from that of the 4-amino isomer. Selecting this specific CAS number (372096-56-5) is essential for staying on the intended synthetic pathway and generating the correct library of derivatives for structure-activity relationship (SAR) studies.

Development of Targeted Enzyme Inhibitors Based on a Privileged Scaffold

This compound is the ideal core for developing novel inhibitors against targets like carbonic anhydrase IX, an enzyme overexpressed in many solid tumors . Research on the 3-aminobenzenesulfonamide scaffold shows it can be tuned for specific antimicrobial and cytotoxic activities [1]. As such, 3-Amino-N-(p-tolyl)benzenesulfonamide is not just an intermediate but a member of a 'privileged scaffold' class, making it a strategic starting point for a drug discovery program. Substituting a generic sulfonamide would forfeit this established structure-activity relationship.

Procurement for Quality Control and Reference Standard in Analytical Chemistry

With commercially available purities ranging from 95% to 98% , this compound can serve as a reference standard for the analytical testing of more complex derivatives or in-process controls. For procurement, this means a reliable, well-characterized compound can be sourced for developing and validating HPLC or LC-MS methods, ensuring consistency and traceability in chemical manufacturing and quality assurance workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Amino-N-(p-tolyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.